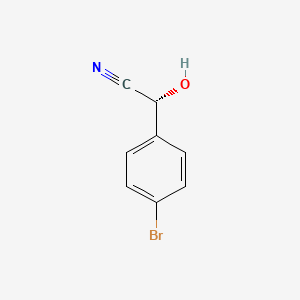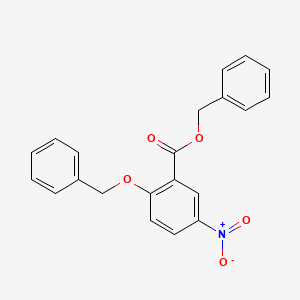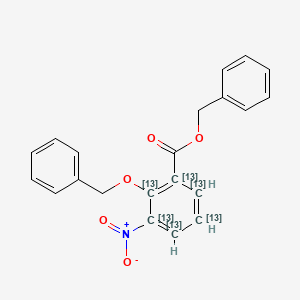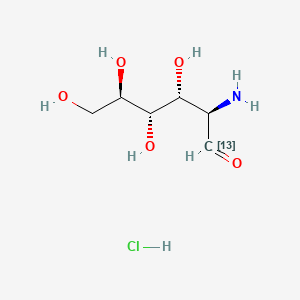
D-Glucosamine-13C Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine-13C Hydrochloride is a variant of glucosamine where one of the carbon atoms is replaced by Carbon-13, a stable isotope of carbon . It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids .
Molecular Structure Analysis
The empirical formula of D-Glucosamine-13C Hydrochloride is 13CC5H13NO5 · HCl . The molecular weight is 216.62 . The SMILES string representation of its structure is Cl.N[C@@H]1C@@HC@HC@@HO[13CH]1O .Physical And Chemical Properties Analysis
D-Glucosamine-13C Hydrochloride is a solid substance . It has an optical activity of [α]20/D +72°, c = 1 in H2O . .Aplicaciones Científicas De Investigación
Metabolomic Analyses in Veterinary Medicine
D-Glucosamine hydrochloride (GlcN∙HCl) has been studied for its effects on amino acid metabolism in dogs. Research indicates that oral administration of GlcN∙HCl can accelerate fumarate respiration and elevate plasma levels of lactic acid and alanine, suggesting its potential role in promoting cellular conditions for cartilage regeneration (Osaki et al., 2012).
Antioxidant and Protective Effects
Studies have shown that glucosamine hydrochloride can protect against free radical-induced damage in biological membranes. It exhibits dose-dependent antioxidant activity and can effectively protect erythrocytes against oxidative stress (Jamialahmadi et al., 2014).
Dental Applications
Glucosamine hydrochloride has been explored for its potential in dental pain management. It has been found to suppress nociceptive responses in tooth pulpal nerves, suggesting its effectiveness in relieving dental pain (Kaida et al., 2014).
Modulation of Cellular Metabolism
Glucosamine hydrochloride impacts the production of various cellular mediators like prostaglandin E2, nitric oxide, and metalloproteases, indicating its role in modulating the metabolism of cells like chondrocytes and synoviocytes (Nakamura et al., 2004).
Nanocomposite Development
Research into D-glucosamine hydrochloride–rectorite nanocomposites has shown promising antioxidant and anti-ultraviolet activity. These composites exhibit improved properties over glucosamine hydrochloride alone, suggesting potential in health or functional food applications (Wang et al., 2012).
Molecular Imaging in Cancer Research
Glucosamine hydrochloride has been proposed as an agent in molecular imaging for cancer detection using chemical exchange saturation transfer MRI. It's been shown to have significant CEST effects, which can be attributed to phosphorylated products like UDP-GlcNAc, offering a new approach for detecting metabolically active tumors (Rivlin & Navon, 2020).
Antimicrobial Effects
D-Glucosamine hydrochloride (GAH) demonstrates antimicrobial effects against common food spoilage microorganisms, indicating its potential as a preservative agent in food products (Xin, 2001).
Direcciones Futuras
Stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Therefore, D-Glucosamine-13C Hydrochloride and other stable isotope-labeled compounds may have significant applications in future drug development and research .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MGYMDGOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


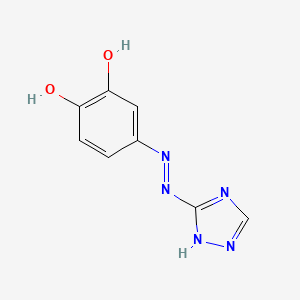
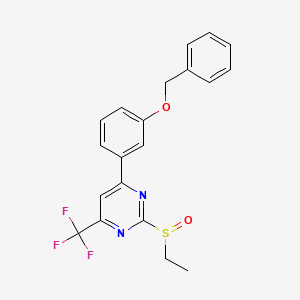

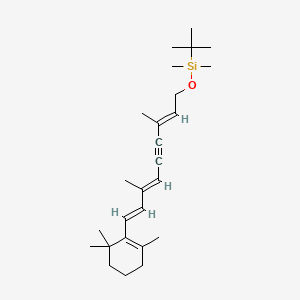
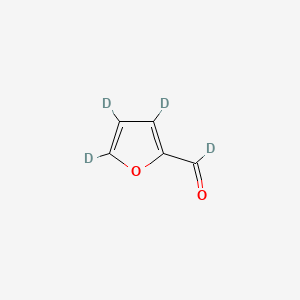
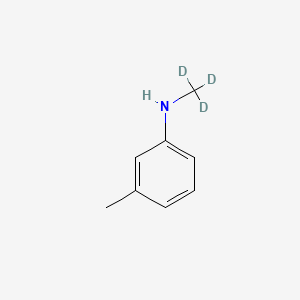
![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)
